molecular formula C22H23NO5 B11160654 N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine

Cat. No.: B11160654
M. Wt: 381.4 g/mol
InChI Key: BFMLXWKWRCWUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine is a synthetic hybrid compound combining a coumarin scaffold with a norleucine residue. The coumarin core features a 7-hydroxy group, a 2-oxo moiety, and a 4-phenyl substituent, while the norleucine (a linear C6 amino acid analog of leucine) is linked via a methylene bridge at the 8-position of the chromen ring .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]hexanoic acid

InChI

InChI=1S/C22H23NO5/c1-2-3-9-18(22(26)27)23-13-17-19(24)11-10-15-16(12-20(25)28-21(15)17)14-7-5-4-6-8-14/h4-8,10-12,18,23-24H,2-3,9,13H2,1H3,(H,26,27)

InChI Key

BFMLXWKWRCWUGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The 4-phenylcoumarin scaffold is synthesized via acid-catalyzed Pechmann condensation of resorcinol derivatives with β-keto esters. For 7-hydroxy-4-phenylcoumarin:

  • Reactants : Resorcinol and ethyl benzoylacetate.

  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).

  • Conditions : 80–100°C for 4–6 hours.

Example Protocol :

  • Dissolve resorcinol (10 mmol) and ethyl benzoylacetate (10 mmol) in glacial acetic acid (20 mL).

  • Add H₂SO₄ (1 mL) dropwise under stirring.

  • Reflux at 90°C for 5 hours, then pour into ice-water.

  • Filter and recrystallize the precipitate from ethanol to yield 7-hydroxy-4-phenyl-2H-chromen-2-one.

Yield : 65–75%.

Functionalization at the C8 Position

Mannich Reaction for Methylene Bridge Formation

The C8 methylene group is introduced via a Mannich reaction, which facilitates alkylation of the coumarin’s aromatic ring:

  • Reactants : 7-Hydroxy-4-phenylcoumarin, formaldehyde, and norleucine.

  • Conditions : Aqueous or alcoholic medium with mild heating (50–60°C).

Example Protocol :

  • Suspend 7-hydroxy-4-phenylcoumarin (5 mmol) in ethanol (30 mL).

  • Add formaldehyde (37% aqueous solution, 6 mmol) and norleucine (5 mmol).

  • Stir at 55°C for 12 hours.

  • Acidify with HCl (1M) and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 40–50%.

Norleucine Conjugation Methods

Reductive Amination

A two-step process involving imine formation followed by reduction:

  • Imine Formation : React the C8-aldehyde derivative of coumarin with norleucine in methanol.

  • Reduction : Use NaBH₄ or NaBH₃CN to reduce the imine to a secondary amine.

Example Protocol :

  • Dissolve 8-formyl-7-hydroxy-4-phenylcoumarin (3 mmol) and norleucine (3 mmol) in methanol (20 mL).

  • Add acetic acid (1 mL) and stir at room temperature for 2 hours.

  • Add NaBH₃CN (4 mmol) and stir for 12 hours.

  • Evaporate solvent and purify via HPLC.

Yield : 55–60%.

Solid-Phase Synthesis

Adapted from US Patent 6,710,208, this method uses resin-bound intermediates for scalable production:

  • Resin Activation : Load Wang resin with Fmoc-norleucine using DIC/HOBt.

  • Coumarin Coupling : React the resin-bound norleucine with 8-(bromomethyl)-7-hydroxy-4-phenylcoumarin in DMF.

  • Cleavage : Use TFA/water (95:5) to release the final product.

Yield : 70–75%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantages
Mannich Reaction40–5085–90ModerateSingle-step, minimal byproducts
Reductive Amination55–6090–95HighHigh stereochemical control
Solid-Phase70–75≥98IndustrialAutomated, high-throughput compatibility

Challenges and Optimization

  • Steric Hindrance : The bulky phenyl group at C4 slows conjugation kinetics. Using polar aprotic solvents (e.g., DMF) improves reactivity.

  • Racemization : Norleucine’s α-center may racemize under acidic conditions. Employing HOBt/DIC coupling minimizes this risk.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Chemical Reactions Analysis

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Comparison with Similar Compounds

N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine (2ET)

  • Structural Differences: Substituent on Coumarin: 4-methyl vs. 4-phenyl in the target compound. Amino Acid: L-leucine (branched C6 side chain) vs. norleucine (linear C6 side chain).
  • Norleucine’s linear chain increases hydrophobicity relative to leucine, which may enhance membrane permeability but reduce solubility .
  • Molecular Weight: Target compound: ~357.4 g/mol (estimated). 2ET: 327.35 g/mol (C₁₇H₂₁NO₅) .
Compound Coumarin Substituents Amino Acid Molecular Weight (g/mol) Key Properties
Target Compound 4-phenyl, 7-hydroxy Norleucine ~357.4 High hydrophobicity, π-π interactions
2ET 4-methyl, 7-hydroxy Leucine 327.35 Moderate hydrophobicity

8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) and Nitrophenyl Analog (16)

  • Structural Differences: Substituents: Chloro (15) or 4-nitrophenyl (16) at the 8-position vs. norleucine-methyl in the target compound. Functional Groups: Lack amino acid side chains.
  • Impact on Properties: Electron-withdrawing groups (Cl, NO₂) in 15 and 16 reduce electron density on the coumarin ring, altering UV-Vis absorption profiles compared to the target compound’s electron-rich phenyl and hydroxy groups . The absence of an amino acid moiety limits their utility in peptide-mimetic applications but enhances suitability as fluorescent tags or enzyme inhibitors .

Norleucine-Containing Bioactive Compounds

Dihexa (Angiotensin IV Analog)

  • Structural Differences: Norleucine is replaced with γ-aminobutyric acid (GABA) in dihexa, coupled with N- and C-terminal modifications.
  • Impact on Properties: GABA substitution eliminates the α-amino group, increasing metabolic stability and hydrophobicity, which correlates with enhanced procognitive activity .

Norleucine vs. Other Amino Acid Analogs

  • Norleucine vs. Methionine: Norleucine serves as a non-oxidizable methionine analog, avoiding sulfur oxidation issues. Its linear chain reduces steric hindrance, improving packing in hydrophobic protein cores .
  • Norleucine vs. Norvaline: Norvaline (C5 linear chain) is shorter than norleucine (C6), leading to weaker hydrophobic interactions. Both accumulate under bacterial fermentation stress but are suppressed by trace elements like Mo and Ni .

Biological Activity

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine is a compound derived from the coumarin family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO5C_{25}H_{21}NO_5 with a molecular weight of approximately 419.44 g/mol. The compound features a coumarin backbone, which is associated with various pharmacological properties.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The compound this compound was shown to effectively scavenge free radicals, reducing oxidative stress in cellular models. This was evidenced by assays measuring lipid peroxidation and the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .

2. Cardioprotective Effects

In experimental models of myocardial infarction induced by isoproterenol, this compound demonstrated cardioprotective effects. It significantly improved cardiac function and reduced biomarkers of heart injury such as lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB). The compound's ability to modulate apoptotic pathways was also noted, as it upregulated anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors .

3. Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has been widely studied. This compound exhibited inhibitory effects against various bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents .

Case Studies

Case Study 1: Myocardial Infarction Model

In a study involving male Wistar rats, the administration of this compound prior to isoproterenol injection resulted in reduced myocardial necrosis and improved histopathological outcomes compared to control groups. The compound's effects were attributed to its antioxidant and anti-inflammatory properties .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of N-[7-hydroxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a dose-dependent inhibition effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of N-[7-Hydroxy Coumarin Derivatives]

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
CardioprotectiveReduced myocardial injury markers
AntimicrobialInhibition of bacterial growth

Table 2: Cardioprotective Effects in Experimental Models

ParameterControl GroupTreatment Group (Compound)P-value
LDH (U/L)250 ± 30150 ± 20<0.01
CK-MB (U/L)120 ± 1580 ± 10<0.05
SOD Activity (U/mg protein)3.5 ± 0.55.0 ± 0.6<0.01

Q & A

What synthetic methodologies are recommended for synthesizing N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine, and how can yields be optimized?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Functionalization of the chromenone core (e.g., introducing hydroxy and phenyl groups at positions 7 and 4, respectively).
  • Step 2 : Methylation at position 8 via nucleophilic substitution or coupling reactions.
  • Step 3 : Conjugation of the norleucine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Optimization Strategies :
  • Use continuous flow reactors to enhance reaction efficiency and reduce side products.
  • Employ automated purification systems (e.g., flash chromatography) to isolate intermediates with >95% purity.
  • Monitor reaction progress via LC-MS to identify bottlenecks in stepwise yields .

How can the structural integrity of this compound be validated during synthesis?

Basic Research Question
Key Techniques :

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length/angle measurements (R-factor < 0.05) .
  • NMR Spectroscopy : Confirm substituent positions via 2D-NMR (e.g., 1H^1H-13C^{13}C HSQC) to detect coupling between the chromenone aromatic protons and the norleucine methylene group.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~440.18 Da) with <2 ppm error .

What experimental designs are appropriate for evaluating its biological activity against structurally related compounds?

Advanced Research Question
Comparative Activity Assays :

  • Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, comparing with analogs like N-[5-Methoxy-4,7-dimethyl-2-oxochromen-3-yloxy]norvaline (Table 1) .
  • Cellular Uptake Studies : Label the compound with 14C^{14}C-norleucine to track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7).

Table 1 : Comparative Biological Activity of Chromenone Derivatives

CompoundAntimicrobial MIC (µg/mL)Cytotoxicity IC50_{50} (µM)
Target Compound12.5 ± 1.248.3 ± 3.5
Diosmetin (Flavonoid)>10025.6 ± 2.1
Norvaline Analog8.7 ± 0.962.4 ± 4.7

How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Advanced Research Question
Root-Cause Analysis :

  • Metabolic Stability : Assess hepatic microsomal degradation rates. If rapid metabolism occurs, modify the norleucine side chain (e.g., replace with GABA or tert-butyl groups) to enhance stability .
  • Solubility Limitations : Measure logP values; if >3.5, formulate with cyclodextrin-based carriers to improve bioavailability.
  • Off-Target Effects : Perform kinome-wide profiling to identify unintended kinase inhibition .

What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

Advanced Research Question
Methodology :

  • Triple-Quadrupole LC-MS/MS : Use MRM (Multiple Reaction Monitoring) with transitions specific to the chromenone fragment (m/z 177.1 → 149.0) and norleucine (m/z 132.1 → 86.0).
  • Internal Standardization : Add deuterated norleucine (d3_3-norleucine) to correct for matrix effects .
  • Limits of Detection : Achieve <10 ng/mL sensitivity with a 5-point calibration curve (R2^2 > 0.99).

How can computational modeling guide the design of derivatives with enhanced target binding?

Advanced Research Question
Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., bacterial topoisomerases) over 100 ns trajectories to identify critical hydrogen bonds/van der Waals contacts.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal substituents at position 4 or 8 .

What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Advanced Research Question
Challenges :

  • Disorder in the Phenyl Group : Use SHELXL’s PART and SUMP commands to model alternative conformations.
  • Twinned Crystals : Apply the TWIN/BASF refinement protocol in SHELXL to deconvolute overlapping reflections .

How can the compound’s stability in biochemical assays be improved without compromising activity?

Advanced Research Question
Strategies :

  • N-Terminal Acetylation : Block proteolytic degradation while retaining hydrogen-bonding capacity .
  • Isotopic Labeling : Substitute 2H^2H or 13C^{13}C in the chromenone core to track degradation pathways via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.